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molecular formula C13H12ClFN2O B8705954 2-(4-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one CAS No. 64513-04-8

2-(4-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one

Cat. No. B8705954
M. Wt: 266.70 g/mol
InChI Key: NRGICBYVFJHWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04084055

Procedure details

Fifty parts of 2-(4-chloro-2-fluorophenyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one and 26 parts of mixed xylenes were charged to a 3-neck, round-bottomed flask fitted with a mechanical stirrer, dry ice condenser, an addition funnel with a gas inlet and dry ice condenser above it. The mixture was heated to 140° C with agitation under a nitrogen atmosphere. Phosgene was condensed into the addition funnel from a pressurized cylinder, and 20.9 parts of phosgene was added dropwise over several minutes. After 1 hour, the temperature of the reaction mixture was raised to 150° and held there for 2 hours. The solvent was then removed by vacuum distillation and the melted product was poured into a dish and allowed to cool. There was obtained 52.1 parts of 2-(4-chloro-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro-2H-indazole, m.p. 72°-80° (70.3% pure as determined by gas chromatography).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16](=O)[C:15]3[CH2:14][CH2:13][CH2:12][CH2:11][C:10]=3[NH:9]2)=[C:4]([F:18])[CH:3]=1.C(Cl)([Cl:21])=O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16]([Cl:21])=[C:15]3[C:10]([CH2:11][CH2:12][CH2:13][CH2:14]3)=[N:9]2)=[C:4]([F:18])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)N1NC=2CCCCC2C1=O)F
Name
xylenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer, dry ice condenser, an addition funnel with a gas inlet and dry ice condenser above it
ADDITION
Type
ADDITION
Details
was added dropwise over several minutes
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction mixture was raised to 150°
WAIT
Type
WAIT
Details
held there for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by vacuum distillation
ADDITION
Type
ADDITION
Details
the melted product was poured into a dish
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)N1N=C2CCCCC2=C1Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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